molecular formula C6H9NO4 B6292007 cis-3,4-Pyrrolidinedicarboxylic acid CAS No. 1212188-71-0

cis-3,4-Pyrrolidinedicarboxylic acid

Cat. No. B6292007
CAS RN: 1212188-71-0
M. Wt: 159.14 g/mol
InChI Key: KMHDKGFRYVKQNW-ZXZARUISSA-N
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Description

Cis-3,4-Pyrrolidinedicarboxylic acid is a chemical compound with the molecular formula C6H9NO4 . It has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da .


Synthesis Analysis

The synthesis of this compound involves the stereospecific conversion of lactams derived from hetero Diels-Alder adducts by ruthenium tetroxide oxidation . Optically active (2S, 4S)- (-)-2, 4-pyrrolidinedicarboxylic acid and (2R, 4R)- (+)-2, 4-pyrrolidinedicarboxylic acid were synthesized from (1S, 4R)- (+)-2-azabicyclo [2.2.1]hept-5-en-3-one and (1R, 4S)- (-)-2-azabicyclo [2.2.1]hept-5-en-3-one, respectively .


Molecular Structure Analysis

The molecular structure of this compound is characterized by 2 of 2 defined stereocentres .


Physical And Chemical Properties Analysis

This compound has an average mass of 159.140 Da and a monoisotopic mass of 159.053162 Da . Other physical and chemical properties such as melting point, boiling point, and density were not explicitly mentioned in the search results.

Scientific Research Applications

CPDC is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. It is used in the synthesis of various compounds, including drugs and pharmaceuticals. cis-3,4-Pyrrolidinedicarboxylic acid is also used in the synthesis of polymers and other materials. In addition, this compound is used as a reagent in the synthesis of other compounds. It is also used in the study of enzyme kinetics and in the study of enzyme inhibitors.

Mechanism of Action

CPDC is an amino acid that acts as an intermediate in the synthesis of other compounds. It is also used in the synthesis of polymers and other materials. cis-3,4-Pyrrolidinedicarboxylic acid is a small, water-soluble molecule that can pass through cell membranes. It is also able to bind to specific proteins, enzymes, and other molecules, which can affect their activity.
Biochemical and Physiological Effects
This compound is an amino acid that is involved in the synthesis of other compounds. It is also involved in the synthesis of polymers and other materials. This compound is known to affect the activity of certain enzymes and proteins, which can have an effect on biochemical and physiological processes. This compound is also known to affect the activity of certain hormones, such as epinephrine and norepinephrine.

Advantages and Limitations for Lab Experiments

CPDC is a versatile compound that has numerous advantages for laboratory experiments. It is a small, water-soluble molecule that can easily pass through cell membranes. It is also able to bind to specific proteins and enzymes, which can affect their activity. cis-3,4-Pyrrolidinedicarboxylic acid is also relatively inexpensive and easy to obtain. However, this compound can be toxic in large doses, and it is important to use caution when handling this compound in the laboratory.

Future Directions

The use of cis-3,4-Pyrrolidinedicarboxylic acid in scientific research is an area that is rapidly expanding. Future research may focus on the use of this compound in the synthesis of new compounds and materials. Additionally, this compound could be used to study the effects of certain hormones and enzymes on biochemical and physiological processes. Furthermore, this compound could be used to study the effects of certain drugs and pharmaceuticals on the body. Finally, this compound could be used to study the effects of certain environmental toxins on the body.

Synthesis Methods

CPDC can be synthesized through a variety of methods. The most common method is by the hydrolysis of 3,4-dihydroxy-2-pyrrolidone. This is accomplished by adding an acid such as hydrochloric acid or sulfuric acid to the 3,4-dihydroxy-2-pyrrolidone. This reaction produces cis-3,4-Pyrrolidinedicarboxylic acid and water as the byproducts. Another method of synthesis is the reaction of 2-amino-3-methyl-1-butanol with ethyl chloroformate. This reaction produces this compound and ethyl alcohol as the byproducts.

properties

IUPAC Name

(3S,4R)-pyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c8-5(9)3-1-7-2-4(3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMHDKGFRYVKQNW-ZXZARUISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](CN1)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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